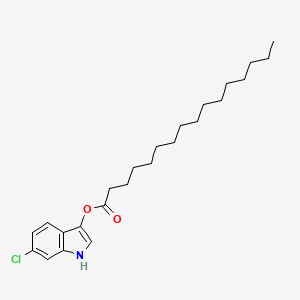

6-Chloro-1H-indol-3-yl palmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-1H-indol-3-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)28-23-19-26-22-18-20(25)16-17-21(22)23/h16-19,26H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQVOAOTWFXDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647372 | |

| Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209347-96-6 | |

| Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indol-3-yl palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lipases and esterases are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. Their activity is of significant interest in various research and industrial applications, from biofuel production to pharmaceutical development. The detection of these enzymes often relies on synthetic substrates that produce a measurable signal upon cleavage. 6-Chloro-1H-indol-3-yl palmitate serves as such a tool, offering a visual and quantifiable method for assessing enzyme activity.

Upon enzymatic action, the palmitate moiety is cleaved from the indoxyl core. The resulting 6-chloro-1H-indol-3-ol is unstable and, in the presence of oxygen, undergoes oxidative dimerization to form the intensely colored, insoluble pigment 6,6'-dichloro-indigo. The formation of this blue precipitate provides a clear indication of enzymatic activity.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (6-chloro-1H-indol-3-yl) hexadecanoate |

| CAS Number | 209347-96-6 |

| Molecular Formula | C₂₄H₃₆ClNO₂ |

| Molecular Weight | 406.00 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol; insoluble in water |

Principle of Reaction & Signaling Pathway

The detection of lipase (B570770) or esterase activity using this compound is a two-step process. This cascade allows for the indirect measurement of enzyme activity by monitoring the formation of the final colored product.

Figure 1: Reaction pathway of this compound hydrolysis.

Experimental Protocols

The following protocols are foundational and may require optimization based on the specific enzyme, sample type, and experimental conditions. These have been adapted from methodologies for the closely related substrate, 5-Bromo-6-chloro-1H-indol-3-yl palmitate.[1][2]

Qualitative Plate Assay for Microbial Lipase/Esterase Activity

This method is suitable for screening microorganisms for the production of extracellular lipases or esterases.

Materials:

-

Nutrient agar (B569324) or other suitable growth medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Sterile Petri dishes

-

Microbial cultures for screening

Procedure:

-

Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the medium to approximately 50-55 °C.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO or DMF.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 50-100 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the agar into sterile Petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be tested.

-

Incubate the plates under conditions optimal for the growth of the microorganisms.

-

Observe the plates for the formation of a blue halo around the colonies. The appearance of the blue precipitate is indicative of lipase or esterase activity.

Figure 2: Workflow for the qualitative plate assay.

Quantitative Spectrophotometric Assay

This protocol provides a framework for the quantitative measurement of lipase or esterase activity in liquid samples, such as purified enzyme preparations or cell lysates.

Materials:

-

This compound

-

DMSO or DMF

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5)

-

Triton X-100 or other suitable non-ionic detergent

-

Enzyme solution or sample

-

96-well microplate

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Stock Solution (10 mM): Dissolve 4.06 mg of this compound in 1 mL of DMSO or DMF. Store this stock solution at -20 °C, protected from light.

-

Assay Buffer: Prepare a suitable buffer and adjust the pH to the optimum for the enzyme being studied. Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate solubilization.

-

Reaction Setup (96-well plate format):

-

In each well, add 180 µL of the Assay Buffer.

-

Add 10 µL of the 10 mM Substrate Stock Solution to each well for a final concentration of 0.5 mM. Mix gently.

-

To initiate the reaction, add 10 µL of the enzyme solution to the sample wells. For a blank or negative control, add 10 µL of the buffer used to dilute the enzyme.

-

-

Measurement:

-

Immediately place the microplate in a reader pre-set to the desired reaction temperature (e.g., 37 °C).

-

Measure the absorbance at or near the absorption maximum of 6,6'-dichloro-indigo, which has been reported to be approximately 527 nm.[3]

-

For a kinetic assay, take readings at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

-

For an endpoint assay, incubate for a fixed period and then measure the final absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the sample readings.

-

For kinetic assays, plot absorbance versus time and determine the initial reaction velocity (ΔAbs/min) from the linear portion of the curve.

-

Enzyme activity can be calculated if the molar extinction coefficient (ε) of 6,6'-dichloro-indigo is determined under the specific assay conditions.

-

Note: The optimal substrate concentration, pH, and temperature should be determined empirically for each specific enzyme.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, a comparative data table cannot be provided at this time. Researchers are encouraged to determine the following parameters for their specific enzyme and assay conditions:

| Parameter | Description |

| Optimal Wavelength (λmax) | The wavelength at which the product, 6,6'-dichloro-indigo, exhibits maximum absorbance. Reported as ~527 nm.[3] |

| Molar Extinction Coefficient (ε) | A measure of how strongly the product absorbs light at a given wavelength. This is essential for converting absorbance to concentration (Beer-Lambert Law). This value needs to be experimentally determined. |

| Michaelis-Menten Constants (Km, Vmax) | Kinetic parameters that describe the enzyme's affinity for the substrate and the maximum reaction rate. These should be determined for each enzyme of interest. |

Conclusion

This compound is a valuable tool for the detection of lipase and esterase activity. Its utility as a chromogenic substrate allows for both qualitative screening and quantitative assessment of enzyme function. While this guide provides foundational protocols and key information, further research is needed to establish specific kinetic parameters and a standardized synthesis protocol to broaden its application and allow for more direct comparison of results across different studies. Researchers are advised to use the information herein as a starting point for the development of robust and optimized assays tailored to their specific needs.

References

6-Chloro-1H-indol-3-yl Palmitate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indol-3-yl palmitate is a specialized biochemical reagent primarily utilized as a chromogenic substrate for the detection of esterase and lipase (B570770) activity. Its molecular structure, featuring a palmitate group ester-linked to a chlorinated indole, allows for the sensitive detection of hydrolytic enzymes. Upon enzymatic cleavage of the ester bond, an unstable indoxyl intermediate is formed, which then undergoes oxidation and dimerization to produce a distinctly colored precipitate. This property makes it a valuable tool in various biochemical and microbiological assays.

Chemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively documented in publicly available literature, the fundamental chemical identifiers have been established.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₆ClNO₂ | [1][2][3] |

| Molecular Weight | 406.00 g/mol | [1] |

| CAS Number | 209347-96-6 | [2][3] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available (likely soluble in organic solvents like DMSO and ethanol) | - |

Mechanism of Action in Enzyme Assays

The utility of this compound as a chromogenic substrate is based on a two-step reaction mechanism initiated by enzymatic hydrolysis.

-

Enzymatic Cleavage: An esterase or lipase recognizes and hydrolyzes the ester bond linking the palmitic acid moiety to the 6-chloro-1H-indol-3-ol. This reaction releases palmitic acid and the unstable 6-chloro-indoxyl intermediate.

-

Oxidative Dimerization: In the presence of oxygen, the 6-chloro-indoxyl intermediate undergoes rapid oxidative dimerization. This process results in the formation of an insoluble, colored indigo (B80030) dye precipitate. The color of the precipitate can vary depending on the specific indoxyl derivative. For the closely related substrate, 5-bromo-6-chloro-1H-indol-3-yl palmitate, a magenta precipitate is formed.[4]

This enzymatic reaction provides a visual endpoint that can be correlated with the presence and activity of the target enzyme.

Experimental Protocols

Qualitative Plate Assay for Lipase/Esterase Activity

Objective: To detect the presence of extracellular lipase or esterase activity in microbial cultures.

Materials:

-

Nutrient agar (B569324) medium

-

This compound

-

Suitable organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or ethanol)

-

Sterile petri dishes

-

Microbial cultures for screening

Procedure:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to approximately 50-55°C.

-

Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration (typically in the range of 0.005% to 0.01% w/v). Mix thoroughly to ensure even dispersion.

-

Pour the agar containing the substrate into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be tested.

-

Incubate the plates under conditions optimal for the growth of the microorganisms.

-

Observe the plates for the development of a colored halo around the microbial colonies, which indicates enzymatic hydrolysis of the substrate and thus, lipase or esterase activity.

Applications in Research and Drug Development

As a chromogenic substrate, this compound is primarily used for:

-

Screening of microbial libraries: Identifying microorganisms that produce lipases or esterases with novel properties.

-

Enzyme characterization: Studying the substrate specificity of purified or crude enzyme preparations.

-

Histochemical staining: Localizing enzyme activity in tissue sections.

While not a therapeutic agent itself, its role in identifying and characterizing enzymes can be a crucial preliminary step in drug discovery and development, particularly in the field of biocatalysis and the development of enzyme inhibitors.

Conclusion

This compound is a valuable tool for the qualitative and semi-quantitative assessment of lipase and esterase activity. Its mechanism of action, leading to the formation of a colored precipitate, allows for straightforward visual detection in various assay formats. While specific physicochemical data remains elusive in readily accessible sources, its application in microbiological and biochemical screening is well-established based on the principles of enzymatic hydrolysis of indolyl esters. Further research into its synthesis and characterization would be beneficial to expand its application and provide a more complete technical profile.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-1H-indol-3-yl palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Chloro-1H-indol-3-yl palmitate, a biochemical assay reagent. Due to the absence of a specific, publicly available synthesis protocol, this document outlines a feasible, multi-step approach based on established chemical principles and analogous reactions reported in the literature. The guide includes detailed hypothetical experimental protocols, data summaries for key compounds, and visualizations of the synthetic workflow and a relevant biochemical reaction.

Introduction

This compound (CAS No. 209347-96-6) is an ester derivative of 6-chloroindoxyl and palmitic acid. Indoxyl esters are commonly employed as chromogenic substrates for the detection of esterase activity. Upon enzymatic cleavage by an esterase, the indoxyl moiety is released. In the presence of oxygen, the liberated indoxyl rapidly oxidizes and dimerizes to form an insoluble, intensely colored indigo (B80030) dye. This property makes this compound and similar compounds valuable tools in various biochemical and diagnostic assays.

This guide proposes a two-stage synthetic approach:

-

Synthesis of the precursor: Preparation of 6-chloro-1H-indol-3-ol (6-chloroindoxyl).

-

Esterification: Reaction of 6-chloro-1H-indol-3-ol with an activated form of palmitic acid to yield the final product.

Critical to the synthesis is the handling of the 6-chloro-1H-indol-3-ol intermediate, as indoxyls are generally unstable and susceptible to auto-oxidation, particularly under neutral or alkaline conditions[1][2].

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with a commercially available substituted aniline. The general workflow is depicted below.

Experimental Protocols

The following protocols are hypothetical and based on analogous chemical transformations. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 2-Amino-4-chlorophenylacetic acid

This precursor synthesis is a multi-step process starting from 2-amino-4-chlorotoluene.

3.1.1. Benzylic Bromination of 2-Amino-4-chlorotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorotoluene (1.0 eq.) in carbon tetrachloride (CCl4).

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-chlorobenzyl bromide.

3.1.2. Cyanation and Hydrolysis

-

Cyanation: Dissolve the crude 2-amino-4-chlorobenzyl bromide in dimethyl sulfoxide (B87167) (DMSO). Add sodium cyanide (NaCN, 1.2 eq.) portion-wise while maintaining the temperature below 30°C. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Hydrolysis: Carefully pour the reaction mixture into a solution of sulfuric acid in water. Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

-

Workup: Cool the mixture and adjust the pH to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-amino-4-chlorophenylacetic acid.

Step 2: Synthesis of 6-chloro-1H-indol-3-ol (6-chloroindoxyl)

This step involves an oxidative cyclization of the amino acid precursor.

-

Reaction Setup: In a beaker, dissolve 2-amino-4-chlorophenylacetic acid (1.0 eq.) in an aqueous solution of sodium hydroxide.

-

Oxidation: While stirring vigorously, add a solution of potassium ferricyanide (K₃[Fe(CN)₆], 2.5 eq.) in water dropwise. The reaction is typically exothermic and should be controlled.

-

Precipitation: Upon completion, the 6-chloro-1H-indol-3-ol will precipitate from the solution.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. Due to its instability, use the product immediately in the next step.

Step 3: Synthesis of this compound

This final step is the esterification of 6-chloro-1H-indol-3-ol with palmitoyl chloride.

3.3.1. Preparation of Palmitoyl Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add palmitic acid (1.0 eq.).

-

Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at room temperature. A catalytic amount of pyridine can be added to accelerate the reaction.

-

Completion: Stir the mixture at room temperature or gently heat until the evolution of gas ceases.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude palmitoyl chloride, which can be used without further purification.

3.3.2. Esterification

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the freshly prepared 6-chloro-1H-indol-3-ol (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) and pyridine (1.5 eq.). Cool the solution to 0°C in an ice bath.

-

Acylation: Add a solution of palmitoyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield this compound.

Data Presentation

The following tables summarize key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 2-Amino-4-chlorotoluene | C₇H₈ClN | 141.60 | 615-65-6 | Solid |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | 57-10-3 | White, waxy solid |

| 6-chloro-1H-indol-3-ol | C₈H₆ClNO | 167.59 | 612-45-3 | Solid (expected) |

| This compound | C₂₄H₃₆ClNO₂ | 406.00 | 209347-96-6 | Solid (expected) |

Note: Physical state and other experimental data for intermediates and the final product should be determined upon synthesis.

Biochemical Application: Enzymatic Hydrolysis

The primary application of this compound is as a chromogenic substrate for esterases. The enzymatic reaction pathway is illustrated below.

Conclusion

This technical guide outlines a plausible and detailed synthetic route for this compound, a valuable tool in biochemical research and diagnostics. The proposed pathway is grounded in established organic chemistry principles and provides a solid foundation for researchers aiming to synthesize this and related compounds. Careful optimization of each step and diligent handling of the unstable indoxyl intermediate will be crucial for a successful synthesis. The provided diagrams for the synthetic workflow and the enzymatic hydrolysis offer clear visual aids for understanding the chemical and biochemical processes involved.

References

Unraveling the Molecular Trajectory of 6-Chloro-1H-indol-3-yl palmitate: A Technical Guide to Investigating its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

6-Chloro-1H-indol-3-yl palmitate is a synthetic compound featuring a chlorinated indole (B1671886) scaffold esterified with palmitic acid. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with key enzymatic pathways implicated in inflammation and cancer. The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and fatty acid synthase (FASN).[1] The presence of the 6-chloro substituent and the C3-palmitate ester may modulate the compound's potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive framework for investigating the mechanism of action of this compound. It outlines hypothesized signaling pathways and provides detailed experimental protocols for researchers to test the compound's activity against plausible molecular targets. The included diagrams and data table templates are designed to facilitate experimental design and data analysis.

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the known biological activities of structurally related indole derivatives, three primary signaling pathways are proposed as potential targets for this compound.

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

The indole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[1] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

Inhibition of the Phospholipase A2 (PLA2) Pathway

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, the primary substrate for COX enzymes.[3] Inhibition of PLA2 represents an upstream anti-inflammatory approach, potentially impacting a broader range of inflammatory mediators.[3] Several indole-based compounds have been identified as PLA2 inhibitors.[4]

Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids, notably palmitate.[5] Upregulation of FASN is a hallmark of many cancers and is associated with tumor progression and poor prognosis.[5][6] FASN inhibitors are being investigated as potential anti-cancer agents.[5] Given that the compound is a palmitate ester, it is plausible that it could interact with the enzyme responsible for palmitate synthesis.

Data Presentation

The following tables are templates for summarizing quantitative data from inhibition assays.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | |||

| Celecoxib (Control) | |||

| Indomethacin (Control) |

Table 2: In Vitro Phospholipase A2 (PLA2) Inhibition Data

| Compound | PLA2 IC₅₀ (µM) | Enzyme Source | Assay Method |

| This compound | |||

| Positive Control (e.g., MAFP) |

Table 3: In Vitro Fatty Acid Synthase (FASN) Inhibition Data

| Compound | FASN IC₅₀ (µM) | Cell Line / Enzyme Source | Assay Method |

| This compound | |||

| C75 (Control) | |||

| TVB-3166 (Control) |

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of this compound against the hypothesized targets.

COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available fluorescence-based inhibitor screening kits.[7][8]

Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound and control inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).

-

Reconstitute purified recombinant human COX-2 enzyme in the provided assay buffer.

-

Prepare the arachidonic acid substrate solution and the Amplex™ Red probe solution according to the kit manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the COX assay buffer, followed by the diluted test compound or vehicle control.

-

Add the purified COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate and Amplex™ Red probe mixture.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

-

Monitor the fluorescence kinetically over a period of time (e.g., 30 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

-

Phospholipase A2 (PLA2) Inhibition Assay

This protocol describes a titrimetric assay for PLA2 activity.[9][10]

Methodology:

-

Reagent Preparation:

-

Prepare a lecithin emulsion substrate by sonicating soybean lecithin in a buffer containing CaCl₂ and NaCl.

-

Dissolve PLA2 enzyme (e.g., from bee venom) in cold deionized water.

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Use a standardized solution of NaOH (e.g., 0.02 N).

-

-

Assay Procedure:

-

In a temperature-controlled reaction vessel (25°C), add the lecithin emulsion and adjust the pH to 8.9.

-

Add the test compound or vehicle control and allow it to equilibrate.

-

Initiate the reaction by adding the PLA2 enzyme solution.

-

Maintain the pH at 8.9 by titrating with the standardized NaOH solution using a pH-stat or automatic titrator.

-

Record the volume of NaOH added over time.

-

-

Data Analysis:

-

Calculate the rate of fatty acid release (proportional to the rate of NaOH consumption) from the linear portion of the titration curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is based on a spectrophotometric assay that measures the oxidation of NADPH.[11]

Methodology:

-

Reagent Preparation:

-

Use purified mammalian FASN enzyme.

-

Prepare solutions of acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Prepare a series of dilutions of this compound.

-

-

Assay Procedure:

-

In a quartz cuvette maintained at 37°C, combine the FASN enzyme, acetyl-CoA, NADPH, and the test compound or vehicle.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Conclusion

The structural characteristics of this compound suggest that it may act as an inhibitor of key enzymes in inflammatory and oncogenic pathways, including COX-2, PLA2, and FASN. The experimental protocols and frameworks provided in this technical guide offer a systematic approach to elucidating its precise mechanism of action. The results of these investigations will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts. Researchers are encouraged to utilize these methodologies to generate robust and reproducible data, which will contribute to a comprehensive understanding of the biological activity of this compound.

References

- 1. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development - RSC Advances (RSC Publishing) DOI:10.1039/C4RA05650G [pubs.rsc.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pnas.org [pnas.org]

Technical Guide: Spectroscopic and Synthetic Profile of 6-Chloro-1H-indol-3-yl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6-Chloro-1H-indol-3-yl palmitate, a molecule of interest for various biochemical assays. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a putative synthesis protocol and predicted spectroscopic data based on the analysis of its constituent precursors, 6-chloroindole (B17816) and palmitoyl (B13399708) chloride. The information herein is intended to serve as a foundational resource for researchers working with or planning to synthesize this compound. All spectroscopic data is presented in structured tables for clarity and comparative analysis. A detailed, proposed experimental protocol for its synthesis is also provided.

Chemical Structure and Properties

-

IUPAC Name: (6-Chloro-1H-indol-3-yl) hexadecanoate

-

Molecular Formula: C₂₄H₃₆ClNO₂

-

Molecular Weight: 406.0 g/mol

-

CAS Number: 209347-96-6[1]

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the esterification of 6-chloro-1H-indol-3-ol with palmitoyl chloride. This reaction would likely proceed via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Chloro-1H-indol-3-ol

-

Palmitoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270) (as a base)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-1H-indol-3-ol (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine or pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 6-chloroindole and the palmitate chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | NH (indole) |

| ~7.65 | d | 1H | Ar-H (indole C4) |

| ~7.40 | d | 1H | Ar-H (indole C7) |

| ~7.28 | s | 1H | Ar-H (indole C2) |

| ~7.10 | dd | 1H | Ar-H (indole C5) |

| ~2.40 | t | 2H | -C(=O)-CH₂ - |

| ~1.70 | quint | 2H | -C(=O)-CH₂-CH₂ - |

| ~1.25 | m | 24H | -(CH₂ )₁₂- |

| ~0.88 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C =O (ester) |

| ~140.0 | Ar-C (indole C7a) |

| ~135.5 | Ar-C (indole C3a) |

| ~129.0 | Ar-C -Cl (indole C6) |

| ~125.0 | Ar-C H (indole C2) |

| ~122.5 | Ar-C H (indole C4) |

| ~120.0 | Ar-C (indole C3) |

| ~112.0 | Ar-C H (indole C7) |

| ~110.5 | Ar-C H (indole C5) |

| ~34.5 | -C(=O)-C H₂- |

| ~32.0 | -(C H₂)₁₂- |

| ~29.7 | -(C H₂)₁₂- |

| ~29.5 | -(C H₂)₁₂- |

| ~29.3 | -(C H₂)₁₂- |

| ~29.1 | -(C H₂)₁₂- |

| ~25.0 | -C(=O)-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 405/407 | Moderate | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 239 | High | [M - C₁₅H₃₀CO]⁺ (Loss of the palmitoyl chain) |

| 167 | High | [6-chloro-1H-indol-3-ol]⁺ |

| 151/153 | Moderate | [6-chloroindole]⁺ |

| 116 | Moderate | [indole]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Data for this compound (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, sharp | N-H stretch (indole) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1610, 1470 | Medium | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch (ester) |

| ~810 | Medium | C-Cl stretch |

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. The provided protocols and data are based on established chemical principles and analysis of related compounds. Researchers are encouraged to use this guide as a starting point for their own experimental work and to perform their own analyses to confirm these findings.

References

A Technical Guide to the Solubility of 6-Chloro-1H-indol-3-yl palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-1H-indol-3-yl palmitate. Due to the absence of publicly available, specific quantitative solubility data for this compound, this document establishes a predictive framework based on its structural characteristics and the known solubility of analogous compounds. It also details standardized experimental protocols for determining its solubility in various solvents.

This compound is a lipophilic molecule, a characteristic primarily imparted by the long-chain palmitate group. This suggests low solubility in aqueous media and higher solubility in organic solvents. The chlorinated indole (B1671886) core further contributes to its overall physicochemical profile. Understanding its solubility is crucial for applications in biochemical assays, formulation development, and pharmacokinetic studies.

Representative Solubility Data

The following table presents a summary of the predicted solubility for this compound in a range of common laboratory solvents at ambient temperature. This data is illustrative and serves as a guideline for solvent selection. Actual experimental values may vary. The general principle that "like dissolves like" is a useful guide; non-polar or lipophilic solutes like this compound are expected to be more soluble in non-polar solvents.[1]

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Classification |

| Water | Aqueous | < 0.01 | Practically Insoluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.01 | Practically Insoluble |

| Ethanol | Polar Protic Organic | < 5 | Sparingly Soluble |

| Methanol | Polar Protic Organic | < 5 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | > 50 | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Organic | > 50 | Freely Soluble |

| Dichloromethane (DCM) | Non-Polar Organic | > 30 | Soluble |

| Chloroform | Non-Polar Organic | > 30 | Soluble |

| Hexane | Non-Polar Organic | < 1 | Slightly Soluble |

| Toluene | Non-Polar Organic | ~10-20 | Soluble |

Classification based on standard pharmaceutical definitions.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. The two primary methods for determining solubility are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the solubility of a compound once a solution has reached equilibrium, providing a more accurate and definitive value.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., PBS, DMSO, Ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance and volumetric glassware

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[3]

-

Sample Collection and Preparation: After equilibration, remove the vials and let them stand to allow larger particles to settle. Centrifuge the vials at high speed to pellet the remaining undissolved solid.

-

Filtration: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet and filter it through a 0.22 µm filter to remove any fine particulates.[3]

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared using known concentrations of this compound for accurate quantification.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or µM.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[4]

Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound (dissolved in 100% DMSO as a high-concentration stock, e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Plate reader (Nephelometer for light scattering or UV Spectrophotometer)

-

Automated liquid handling system (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.

-

Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate. Then, add the aqueous buffer (e.g., 98 µL) to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤2%).[4]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature) for a set period, typically 1-2 hours, with gentle agitation.[5]

-

Detection of Precipitation:

-

Nephelometry (Turbidimetric Method): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to controls indicates precipitation. The lowest concentration at which precipitation is detected is considered the kinetic solubility limit.[5]

-

Direct UV Assay: After incubation, measure the UV absorbance of the solutions directly in the plate. Alternatively, filter the plate to remove precipitate and then measure the absorbance of the filtrate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[5]

-

-

Data Analysis: Plot the measured signal (turbidity or absorbance) against the compound concentration to determine the solubility limit.

References

Substituted Indolyl Esters: A Technical Guide for Drug Discovery and Development

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast array of indole derivatives, substituted indolyl esters have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive review of the current literature on substituted indolyl esters, focusing on their synthesis, quantitative biological data, and detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Core Therapeutic Areas and Mechanisms of Action

Substituted indolyl esters have demonstrated promising activity in several key therapeutic areas, primarily as anti-inflammatory, anticancer, neuroprotective, and antiviral agents. Their mechanisms of action often involve the modulation of critical signaling pathways.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant body of research on substituted indolyl esters has focused on their ability to act as selective inhibitors of cyclooxygenase-2 (COX-2).[3] The COX enzyme exists in two isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs.[4][5] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

The general mechanism of action for COX enzymes involves the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation. Selective indolyl ester-based COX-2 inhibitors block this pathway at the level of the COX-2 isozyme.

// Node Definitions Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indolyl_Ester [label="Substituted\nIndolyl Ester", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Indolyl_Ester -> COX2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"];

// Graph Aesthetics {rank=same; Arachidonic_Acid;} {rank=same; COX2;} {rank=same; Prostaglandins;} {rank=same; Inflammation;} {rank=same; Indolyl_Ester;} }

Caption: Inhibition of the COX-2 pathway by substituted indolyl esters.

Anticancer Activity: Modulation of Key Signaling Pathways

Substituted indolyl esters have emerged as a promising class of anticancer agents, with cytotoxic activity demonstrated against a range of human cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. One of the key pathways targeted by some indole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][8]

// Node Definitions Growth_Factor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indolyl_Ester [label="Substituted\nIndolyl Ester", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Growth_Factor -> Receptor; Receptor -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Cell_Growth; Akt -> Apoptosis_Inhibition; Indolyl_Ester -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; Indolyl_Ester -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by substituted indolyl esters.

Neuroprotective and Antiviral Activities

Preliminary studies have indicated the potential of substituted indolyl esters as neuroprotective and antiviral agents. The neuroprotective effects may be attributed to their antioxidant properties and ability to modulate pathways involved in neuronal cell death.[9][10] As antiviral agents, certain indole derivatives have shown inhibitory activity against various viruses, including influenza and coxsackie viruses, although the precise mechanisms are still under investigation.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative substituted indolyl esters from the cited literature.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Substituted Indolyl Esters

| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin | (Reference) | - | - | - | [3] |

| Reverse Ester 1 | N-(4-bromobenzyl), C3-ester | >100 | 0.03 | >3333 | [3] |

| Reverse Amide 2 | N-(4-bromobenzyl), C3-amide | 6.7 | 0.05 | 134 | [3] |

| Compound 5a | 7-methoxy-3-(4-cyanobenzoyl)indolizine-1,2-dicarboxylate | - | 5.84 | - | [13] |

| Compound 5d | 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate | - | 8.49 | - | [13] |

| Compound VIIa | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 19.5 | 0.29 | 67.2 | [14] |

Table 2: In Vitro Anticancer Activity of Substituted Indolyl Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 5m | 5-(5-bromo-1H-indol-3-yl)-2-(4-(benzyloxy)-3-methoxyphenyl)-1,3,4-thiadiazole | PaCa2 | 1.5 | [6][7] |

| 7i | 5-(1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole | PaCa2 | 0.8 | [15] |

| 7n | 5-(1-methyl-1H-indol-3-yl)-3-(piperidin-4-yl)-1,2,4-triazole | MCF7 | 1.6 | [15] |

| 16 | Indole derivative with dual EGFR/SRC kinase inhibition | PC3 | < 0.05 | [16] |

| 43a | Spirooxindole-based N-alkylated maleimide | MCF-7 | 3.88 | [2] |

| 43b | Spirooxindole-based N-alkylated maleimide | MCF-7 | 5.83 | [2] |

Table 3: In Vitro Antiviral Activity of Substituted Indole-2-Carboxylate (B1230498) Derivatives

| Compound ID | Substitution Pattern | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |

| 2f | 4-hexyloxy, 6-amino | Coxsackie B3 | 1.59 | >100 | >62.9 | [11] |

| 8f | 4-hexyloxy, 7-amino | Coxsackie B3 | 7.18 | 123.0 | 17.1 | [11] |

| 14f | 4-hexyloxy, 5,7-dibromo | Influenza A | 7.53 | 91.4 | 12.1 | [11] |

| 14b | N-containing (-)-borneol (B1667373) ester | RSV | 8.1 | 365.7 | 45 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Procedure for Synthesis of N-Substituted Indolyl Esters

A common synthetic route for N-substituted indolyl esters involves the esterification of the corresponding indole carboxylic acid followed by N-substitution.

// Node Definitions Start [label="Indole Carboxylic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Esterification\n(e.g., Alcohol, DCC/DMAP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Indolyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="N-Substitution\n(e.g., Alkyl/Aryl Halide, NaH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Substituted\nIndolyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Caption: General synthetic workflow for N-substituted indolyl esters.

Esterification of Indole-3-Carboxylic Acid:

-

To a solution of indole-3-carboxylic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add the desired alcohol (1.2 equivalents).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding indolyl ester.

N-Substitution of Indolyl Esters:

-

To a solution of the indolyl ester (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl or aryl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-substituted indolyl ester.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[4][18]

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound in DMSO.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Immediately measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[19][20][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted indolyl ester for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

Substituted indolyl esters represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as selective COX-2 inhibitors and multi-pathway targeting anticancer agents highlights their importance in drug discovery. Furthermore, emerging evidence of their neuroprotective and antiviral activities opens up new avenues for research and development.

Future efforts in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the indole scaffold to enhance potency and selectivity for specific targets.

-

Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying their diverse biological activities.

-

Pharmacokinetic and In Vivo Studies: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy of lead compounds.

-

Exploration of New Therapeutic Areas: Systematic investigation of the potential of substituted indolyl esters in other disease areas where the indole nucleus has shown promise.

The continued exploration of substituted indolyl esters holds great promise for the development of novel and effective therapies for a range of human diseases. This technical guide provides a solid foundation of the current knowledge to aid researchers in this endeavor.

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 7. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide on 6-Chloro-1H-indol-3-yl Palmitate: A Chromogenic Substrate for Esterase and Lipase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-indol-3-yl palmitate is a synthetic chromogenic substrate primarily utilized in biochemical assays to detect and quantify the activity of esterases and lipases. Its utility lies in the production of a distinct colored precipitate upon enzymatic cleavage, providing a visual and quantifiable measure of enzyme activity. This technical guide details the discovery, background, synthesis, and application of this important biochemical reagent. While specific literature on the discovery of this compound is sparse, its development is intrinsically linked to the broader class of indoxyl-based chromogenic substrates. This document provides a comprehensive overview of its mechanism of action, protocols for its use, and relevant physicochemical data, drawing parallels with its better-documented analogue, 5-Bromo-6-chloro-1H-indol-3-yl palmitate, where necessary.

Introduction and Background

The discovery and development of this compound are rooted in the need for simple and reliable methods for detecting hydrolytic enzyme activity. It belongs to a class of compounds known as indoxyl esters, which serve as artificial substrates for various enzymes. The core principle of these substrates is that enzymatic hydrolysis of the ester bond releases an indoxyl intermediate. This intermediate, in the presence of oxygen, undergoes oxidative dimerization to form a water-insoluble and intensely colored indigo (B80030) dye.

This compound is specifically designed to be a substrate for enzymes that can hydrolyze long-chain fatty acid esters, such as lipases and some esterases. The presence of the chloro substituent on the indole (B1671886) ring influences the color of the final indigo dye product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 209347-96-6[1] |

| Molecular Formula | C24H36ClNO2[1] |

| Molecular Weight | 406.01 g/mol [1] |

| Appearance | White to off-white solid (presumed) |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Mechanism of Action

The utility of this compound as a chromogenic substrate is based on a two-step reaction mechanism initiated by enzymatic activity.

-

Enzymatic Hydrolysis: An esterase or lipase (B570770) recognizes and hydrolyzes the ester linkage between the 6-chloro-1H-indol-3-yl moiety and the palmitic acid chain. This reaction releases palmitic acid and 6-chloro-1H-indol-3-ol (6-chloroindoxyl).

-

Oxidative Dimerization: The resulting 6-chloroindoxyl is an unstable intermediate that, in the presence of atmospheric oxygen, spontaneously undergoes oxidative dimerization. This process forms 6,6'-dichloro-indigo, a stable, water-insoluble precipitate with a distinct color. The intensity of the colored product is directly proportional to the amount of enzyme activity.

The final product, 6,6'-dichloro-indigo, has a reported absorption maximum at approximately 527 nm[2].

Synthesis

-

Formation of 6-chloro-1H-indol-3-ol: The synthesis begins with the preparation of the 6-chloro-1H-indol-3-ol precursor.

-

Esterification: The 6-chloro-1H-indol-3-ol is then esterified with palmitoyl (B13399708) chloride in the presence of a base to yield the final product, this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in enzyme assays. These are based on established methods for similar chromogenic substrates and should be optimized for the specific enzyme and experimental conditions.

Qualitative Plate Assay for Microbial Lipase/Esterase Activity

This method is suitable for screening microorganisms for their ability to produce extracellular lipases or esterases.

Materials:

-

Growth medium (e.g., Nutrient Agar (B569324), Tryptic Soy Agar)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Microbial cultures

Procedure:

-

Prepare the growth medium according to the manufacturer's instructions and autoclave.

-

Cool the medium to 50-55 °C.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL in DMSO).

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 0.1 mg/mL. Mix thoroughly.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

Inoculate the plates with the microbial cultures to be tested.

-

Incubate the plates at the optimal growth temperature for the microorganisms.

-

Observe the plates for the development of a colored halo around the microbial colonies, indicating enzymatic activity.

Quantitative Spectrophotometric Assay (96-Well Plate Format)

This protocol allows for the quantitative measurement of lipase or esterase activity in solution.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5, optimized for the enzyme)

-

This compound stock solution (10 mM in DMSO or DMF)

-

Enzyme solution or sample containing the enzyme

-

96-well microplate

-

Microplate reader

Procedure:

-

In each well of the microplate, add 180 µL of the assay buffer.

-

Add 10 µL of the this compound stock solution to each well for a final concentration of 0.5 mM.

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Measure the absorbance at 527 nm at regular time intervals.

-

The rate of color formation is proportional to the enzyme activity.

Data Presentation

The following table summarizes the key characteristics of this compound as a chromogenic substrate.

| Parameter | Description |

| Enzyme Class | Esterases, Lipases |

| Detection Method | Colorimetric |

| Signal Output | Insoluble colored precipitate |

| Color of Product | Varies depending on conditions, based on 6,6'-dichloro-indigo |

| λmax of Product | ~527 nm[2] |

| Key Advantages | Provides a visual and localized signal of enzyme activity, suitable for solid-phase assays. |

| Key Disadvantages | The insolubility of the product can make quantitative solution-based assays challenging. |

Conclusion

This compound is a valuable tool for researchers in microbiology, biochemistry, and drug discovery for the detection of esterase and lipase activity. Its mechanism of action, leading to the formation of a colored precipitate, allows for both qualitative and quantitative assessment of enzyme function. While detailed information on its discovery is not widely published, its utility and application are well-understood within the context of indoxyl-based chromogenic substrates. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a variety of experimental settings.

References

Unlocking Esterase and Lipase Activity: A Technical Guide to 6-Chloro-1H-indol-3-yl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-indol-3-yl palmitate is a specialized chromogenic substrate with significant potential in the detection and characterization of esterase and lipase (B570770) activity. Its utility lies in the enzymatic release of a chlorinated indoxyl moiety, which subsequently undergoes oxidative dimerization to produce a distinctively colored, insoluble precipitate. This technical guide provides a comprehensive overview of the potential research applications of this compound, including its mechanism of action, and offers detailed experimental protocols adapted from closely related substrates. The guide also presents a framework for quantitative data analysis and visualizes key biochemical pathways and experimental workflows to support researchers in employing this valuable tool.

Introduction

The study of esterases and lipases is fundamental to numerous areas of biological research, from understanding metabolic pathways to the development of novel therapeutics and industrial biocatalysts. A key methodological approach in these studies is the use of chromogenic substrates that provide a visual and quantifiable measure of enzyme activity. This compound serves as such a tool, enabling the qualitative and semi-quantitative detection of enzymes capable of hydrolyzing its palmitate ester bond. This guide will delve into the technical aspects of its use, providing researchers with the foundational knowledge to integrate this substrate into their experimental designs.

Principle of Detection

The application of this compound as a chromogenic substrate is based on a two-step enzymatic and chemical reaction sequence.

-

Enzymatic Hydrolysis: An esterase or lipase recognizes and cleaves the ester linkage between the 6-chloro-1H-indol-3-yl headgroup and the palmitic acid tail. This enzymatic action releases palmitic acid and the unstable intermediate, 6-chloro-indoxyl.

-

Oxidative Dimerization: In the presence of oxygen, the liberated 6-chloro-indoxyl molecules spontaneously oxidize and dimerize to form an insoluble, colored precipitate. For 6-chloro-indoxyl derivatives, this precipitate is typically a salmon or rose-colored indigo (B80030) dye. The intensity of the color produced is directly proportional to the enzymatic activity.

This reaction pathway allows for the direct visualization of enzyme activity in various experimental setups, including on solid media for microbial screening or in situ in histochemical applications.

Caption: Reaction pathway of this compound.

Potential Research Applications

The unique properties of this compound make it suitable for a variety of research applications:

-

Microbiology: Screening of microbial cultures for lipase and esterase production. The formation of a colored halo around colonies on an agar (B569324) plate containing the substrate provides a clear indication of enzymatic activity.

-

Enzyme Screening and Characterization: High-throughput screening of enzyme libraries for novel esterases and lipases with desired specificities.

-

Histochemistry: Localization of esterase and lipase activity in tissue sections, providing insights into the spatial distribution of these enzymes.

-

Drug Discovery: Screening for inhibitors of specific esterases or lipases, where a reduction or absence of color development indicates inhibitory activity.

Experimental Protocols

Qualitative Agar Plate Assay for Microbial Screening

This method is suitable for identifying microorganisms that secrete esterases or lipases.

Materials:

-

Nutrient agar medium appropriate for the target microorganisms.

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol

-

Sterile petri dishes

-

Microbial cultures

Procedure:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the agar to approximately 50-55°C.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO or ethanol.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 50-100 µg/mL. Mix gently to ensure even distribution.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be screened.

-

Incubate the plates under conditions optimal for the growth of the microorganisms.

-

Observe the plates for the formation of a salmon or rose-colored precipitate around the microbial colonies, indicating esterase or lipase activity.

Quantitative 96-Well Plate Assay (Adapted from Magenta-Pal Protocol)

This protocol provides a framework for quantifying enzyme activity in a liquid format.

Materials:

-

This compound

-

DMSO or N,N-Dimethylformamide (DMF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5, with 0.1% v/v Triton X-100 to aid in substrate solubility)

-

Enzyme solution (purified or as a cell lysate/supernatant)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the salmon/rose precipitate (a spectral scan from 500-600 nm is recommended to determine the absorbance maximum).

Procedure:

-

Prepare a 10 mM Substrate Stock Solution: Dissolve an appropriate amount of this compound in DMSO or DMF.

-

Reaction Mixture Preparation: In each well of a 96-well microplate, add 180 µL of the Assay Buffer.

-

Add 10 µL of the 10 mM Substrate Stock Solution to each well for a final concentration of 0.5 mM. Mix gently.

-

Initiate the Reaction: Add 10 µL of the enzyme solution to each well. For a negative control, add 10 µL of the buffer used to dilute the enzyme.

-

Incubation and Measurement:

-

Kinetic Assay: Immediately place the plate in a microplate reader and measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes). The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

-

Endpoint Assay: Incubate the plate at the optimal temperature for the enzyme for a fixed time (e.g., 30-60 minutes). Stop the reaction (e.g., by adding a denaturant or by rapid chilling) and measure the final absorbance.

-

Methodological & Application

Application Notes and Protocols for Esterase Detection in Histochemistry using 6-Chloro-1H-indol-3-yl palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indol-3-yl palmitate is a chromogenic substrate used for the histochemical detection of esterase and lipase (B570770) activity in tissue sections and cell preparations. The methodology is based on the principle of indigogenic reaction. In the presence of esterolytic enzymes, the substrate is hydrolyzed, releasing 6-chloroindoxyl. This intermediate, in the presence of an oxidizing agent, undergoes oxidative dimerization to form an insoluble, intensely colored indigo (B80030) dye at the site of enzyme activity. This allows for the precise localization of esterase activity within the cellular and tissue microenvironment. Halogenated indoxyl substrates, such as this compound, are favored as they tend to produce finer and more localized precipitates compared to their non-halogenated counterparts.

Principle of the Reaction

The detection of esterase activity using this compound is a two-step process:

-

Enzymatic Hydrolysis: Esterase enzymes present in the tissue cleave the ester bond of the this compound substrate. This reaction yields palmitic acid and a 6-chloroindoxyl intermediate.

-

Oxidative Dimerization: The highly reactive 6-chloroindoxyl intermediate is then oxidized. This oxidation leads to the formation of a stable, insoluble, and colored indigo precipitate at the site of enzymatic activity. The reaction is typically facilitated by an oxidizing agent, such as a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, to ensure rapid and localized dye formation, minimizing diffusion artifacts.

Caption: Reaction mechanism of esterase detection.

Quantitative Data Summary

| Substrate Class | Detection Method | Signal Output | General Sensitivity | Key Advantages | Key Disadvantages |